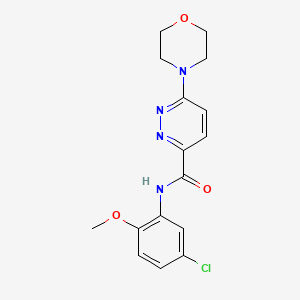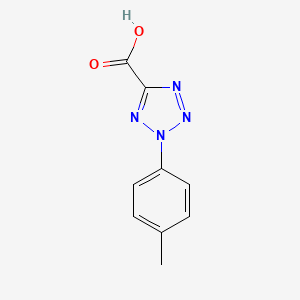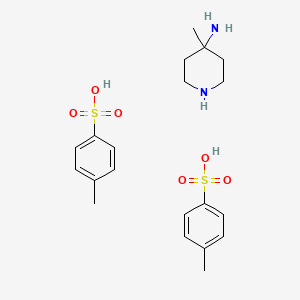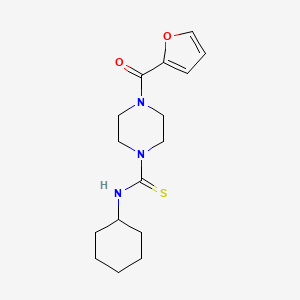
N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “N-(5-chloro-2-methoxyphenyl)butanamide” involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxypropene in the presence of sodium methoxide. The nitro group is then reduced to an amine using hydrogen gas and a palladium-carbon catalyst. The final step involves the reaction of the amine with butyric anhydride to form the desired product.
Molecular Structure Analysis
The molecular structure of a similar compound, “Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester”, contains a total of 47 bonds. There are 23 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), and 1 ether (aromatic) .
Chemical Reactions Analysis
The ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .
Physical And Chemical Properties Analysis
“N-(5-Chloro-2-methoxyphenyl)methanesulfonamide” has a molecular formula of C8H10ClNO3S, an average mass of 235.688 Da, and a monoisotopic mass of 235.006989 Da . Its density is 1.4±0.1 g/cm3, boiling point is 350.0±52.0 °C at 760 mmHg, and vapour pressure is 0.0±0.8 mmHg at 25°C .
科学的研究の応用
Anticancer Activity
N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide has shown promise as an anticancer agent . Researchers have investigated its effects on tumor cell lines, particularly breast cancer cells (such as MCF-7 cells). The compound inhibits growth by targeting specific receptors, including the insulin-like growth factor receptor (IGF1R) . Further studies are needed to explore its potential in cancer therapy.
Antioxidant Properties
Compound 3 of the thiosemicarbazide series, which includes our compound of interest, exhibits excellent antioxidant activity . It has been evaluated in various assays and demonstrated significant antioxidant effects . Antioxidants play a crucial role in protecting cells from oxidative damage, making this application relevant for health and disease prevention.
Alkaline Phosphatase Inhibition
Inhibition of tissue-nonspecific alkaline phosphatase (TNAP) is essential in certain pathological conditions. N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide may serve as a systemic TNAP inhibitor . Researchers have explored its effects on TNAP activity, which could have implications in bone and mineral metabolism .
Crystal Engineering and Supramolecular Chemistry
The crystal structures of this compound and its co-crystal with 3,5-dinitrobenzoic acid reveal classical hydrogen bonding, CH–O interactions, and π···π stacking. These interactions contribute to higher-dimensional networks and are essential in crystal packing . Understanding these supramolecular architectures aids in designing new crystals with specific properties .
Chemical Synthesis and Supramolecular Systems
Supramolecular synthesis often exploits hydrogen bonding and other non-covalent interactions. N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide can participate in these interactions, leading to the construction of interesting topological structures such as 1-D tapes, 2-D sheets, and 3-D networks . These structures have applications in materials science and drug design.
作用機序
Target of Action
The primary target of N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage.
Mode of Action
This interaction could potentially inhibit the activity of the kinase, thereby affecting the cell’s response to DNA damage .
Biochemical Pathways
The compound’s interaction with the Serine/threonine-protein kinase Chk1 affects the cell cycle regulation pathway . By inhibiting the activity of this kinase, the compound can disrupt the normal progression of the cell cycle, particularly in response to DNA damage .
Result of Action
The molecular and cellular effects of N-(5-chloro-2-methoxyphenyl)-6-morpholinopyridazine-3-carboxamide’s action are largely dependent on its interaction with the Serine/threonine-protein kinase Chk1. By inhibiting this kinase, the compound can disrupt the cell cycle, potentially leading to cell death or preventing the proliferation of damaged cells .
Safety and Hazards
For “5-Chloro-2-methoxyphenylboronic acid”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing . If on skin, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and call a poison center or doctor/physician if the person feels unwell .
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-23-14-4-2-11(17)10-13(14)18-16(22)12-3-5-15(20-19-12)21-6-8-24-9-7-21/h2-5,10H,6-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAALMNXYFXLGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2422264.png)


![N-[5-(3-Methoxyphenyl)sulfanylpyridin-2-yl]prop-2-enamide](/img/structure/B2422267.png)
![4-[(4-Chlorobenzyl)amino]benzohydrazide](/img/structure/B2422270.png)

![2-(((1S,2S,3S,4R)-4-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)ethyl acetate](/img/structure/B2422273.png)

![2-(2-(indolin-1-yl)-2-oxoethoxy)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2422277.png)



![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)